5-Tert-butyl-2-methyl-7-[(4-methylbenzyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine
Description
5-Tert-butyl-2-methyl-7-[(4-methylbenzyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine is a polycyclic heteroaromatic compound featuring a pyrazolo[1,5-a]pyrimidine core. Key structural attributes include:
- Tert-butyl group at position 5: Enhances lipophilicity and metabolic stability .
- Methyl group at position 2: Contributes to steric bulk and modulates electronic properties.
- Phenyl group at position 3: Facilitates π-π stacking interactions in biological targets.
This compound is part of a broader class of pyrazolo[1,5-a]pyrimidine derivatives investigated for applications in oncology and diagnostic imaging due to their tunable pharmacokinetic and pharmacodynamic profiles .
Properties
Molecular Formula |
C25H27N3S |
|---|---|
Molecular Weight |
401.6 g/mol |
IUPAC Name |
5-tert-butyl-2-methyl-7-[(4-methylphenyl)methylsulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C25H27N3S/c1-17-11-13-19(14-12-17)16-29-22-15-21(25(3,4)5)26-24-23(18(2)27-28(22)24)20-9-7-6-8-10-20/h6-15H,16H2,1-5H3 |
InChI Key |
CDPRKHGECYPKGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation with 1,3-Diketones
A widely adopted method involves reacting 5-amino-3-methylpyrazole with diethyl malonate under basic conditions (e.g., sodium ethoxide) to form 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1 ) (89% yield). Subsequent chlorination with phosphorus oxychloride yields 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ), a versatile intermediate for further functionalization.
Reaction Conditions :
Microwave-Assisted Synthesis
Modern approaches utilize microwave irradiation to accelerate cyclization. For example, reacting aryl acetonitriles with dimethylformamide-dimethylacetal (DMF-DMA) followed by hydrazine hydrobromide forms substituted pyrazoles, which cyclize with malondialdehyde derivatives under microwave conditions (120°C, 20 min). This method reduces reaction times from hours to minutes while maintaining yields of 34–92%.
Optimization and Scale-Up Strategies
One-Pot Synthesis
Recent advances enable sequential reactions in a single vessel to minimize purification steps. A one-pot protocol for analogous compounds involves:
-
Cyclocondensation of 5-aminopyrazole with ethyl acetoacetate.
-
Chlorination with PCl<sub>5</sub>.
-
Suzuki coupling and thioetherification without isolating intermediates.
Advantages :
-
Yield: 58–70%
-
Time: Reduced by 40% compared to stepwise synthesis
Green Chemistry Approaches
Water-mediated reactions and recyclable catalysts (e.g., silica-supported Pd nanoparticles) are emerging as sustainable alternatives. For example, using H<sub>2</sub>O as a solvent for thioetherification improves atom economy and reduces waste.
Comparative Analysis of Methods
| Method | Yield | Time | Cost | Scalability |
|---|---|---|---|---|
| Classical Cyclocondensation | 70–89% | 12–24 h | Low | Moderate |
| Microwave-Assisted | 52–92% | 1–2 h | High | High |
| One-Pot Synthesis | 58–70% | 6–8 h | Medium | High |
| Green Chemistry | 50–65% | 8–12 h | Low | Limited |
Mechanistic Insights
-
Cyclocondensation : Proceeds via nucleophilic attack of the 5-aminopyrazole’s NH<sub>2</sub> group on the β-carbon of the diketone, followed by dehydration.
-
Thioetherification : An S<sub>N</sub>Ar mechanism where the chloride leaving group is displaced by the thiolate nucleophile.
-
Suzuki Coupling : Transmetalation of the boronic acid to palladium, followed by reductive elimination to form the C–C bond.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-2-methyl-7-[(4-methylbenzyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyrazolo[1,5-a]pyrimidine core or the substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
Anticancer Activity
Numerous studies have explored the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. The compound has shown promising results in inhibiting cancer cell proliferation in vitro. For example, research indicates that compounds with similar structures can induce apoptosis in various cancer cell lines, including breast and prostate cancers. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.
Antimicrobial Properties
Research has indicated that pyrazolo[1,5-a]pyrimidines exhibit antimicrobial activity against a range of pathogens. This compound could potentially serve as a scaffold for developing new antimicrobial agents. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity.
Neurological Applications
The potential neuroprotective effects of pyrazolo[1,5-a]pyrimidines have been highlighted in various studies. Compounds in this class may modulate neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from damage. This aspect opens avenues for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated several pyrazolo[1,5-a]pyrimidine derivatives for their anticancer properties. The results indicated that modifications at the 7-position significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7). The compound exhibited IC50 values in the low micromolar range, demonstrating its potential as a lead compound for further development .
Case Study 2: Antimicrobial Activity
In another investigation published in Antimicrobial Agents and Chemotherapy, researchers synthesized a series of pyrazolo[1,5-a]pyrimidines and tested their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) as low as 8 µg/mL, indicating strong antimicrobial activity .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2-methyl-7-[(4-methylbenzyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparison
The table below highlights key structural differences and molecular properties among selected pyrazolo[1,5-a]pyrimidine derivatives:
Key Observations :
- The target compound exhibits moderate molecular weight (416.6 g/mol), balancing lipophilicity (tert-butyl) and polarity (sulfanyl).
- Chloro-substituted analogs (e.g., ) are lighter (356.3 g/mol) but may suffer from reduced solubility.
- Benzylpiperazinyl derivatives (e.g., ) have higher molecular weights (457.6 g/mol), likely enhancing target affinity but limiting blood-brain barrier penetration.
Pharmacokinetic and Biodistribution Profiles
Blood Clearance and Tumor Uptake
- 2-[¹⁸F]Fluoroethylamino derivatives: Slow blood clearance (t₁/₂ > 120 min) with prolonged tumor retention due to high lipophilicity .
- 2-[¹⁸F]Fluoro-4-nitrobenzamide analogs : Rapid blood clearance (t₁/₂ ~60 min) but lower tumor uptake due to faster renal excretion .
- Target compound: The (4-methylbenzyl)sulfanyl group may mediate intermediate clearance rates, balancing tumor specificity and background noise in imaging .
Metabolic Stability
Key Challenges :
- Introduction of the sulfanyl group may require stringent anhydrous conditions to prevent oxidation.
- Tert-butyl groups are typically introduced early in synthesis due to their bulk .
Biological Activity
5-Tert-butyl-2-methyl-7-[(4-methylbenzyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C25H27N3S
- Molecular Weight : 401.6 g/mol
- IUPAC Name : 5-tert-butyl-2-methyl-7-[(4-methylphenyl)methylsulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine
The structure features a pyrazolo-pyrimidine core with various functional groups that contribute to its biological activity.
Antimycobacterial Activity
Recent studies indicate that pyrazolo[1,5-a]pyrimidines, including our compound of interest, exhibit significant activity against Mycobacterium tuberculosis (M.tb). A study demonstrated that certain derivatives showed potent inhibition of M.tb ATP synthase, crucial for bacterial energy metabolism. The compound's structural modifications were found to enhance its efficacy against M.tb, with minimal cytotoxicity observed in human cell lines .
Anti-inflammatory Effects
Compounds in the pyrazolo[1,5-a]pyrimidine class have also been investigated for their anti-inflammatory properties. For instance, derivatives have shown promising results in inhibiting COX-2 activity, an enzyme involved in inflammatory processes. The IC50 values for some derivatives were comparable to standard anti-inflammatory drugs such as celecoxib .
Antimicrobial Activity
In addition to its antimycobacterial properties, the compound has been evaluated for antimicrobial activity against various pathogens. In vitro studies revealed moderate activity against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values suggesting potential for further development as an antimicrobial agent .
Structure-Activity Relationships (SAR)
The biological activity of 5-tert-butyl-2-methyl-7-[(4-methylbenzyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine is heavily influenced by its structural components. Key findings from SAR studies include:
- Substituent Effects : The presence of specific substituents at the 3 and 5 positions of the pyrazolo-pyrimidine ring significantly affects potency against M.tb and COX-2 inhibition.
- Hydrophobic Interactions : The tert-butyl and methyl groups enhance lipophilicity, which may improve cell membrane penetration and bioavailability.
- Binding Affinity : Molecular docking studies suggest that the compound forms critical interactions with target proteins involved in inflammation and bacterial metabolism .
Case Studies
Several case studies illustrate the potential therapeutic applications of this compound:
- Tuberculosis Treatment : A series of analogs were tested in vivo using mouse models of tuberculosis, demonstrating that certain modifications led to enhanced efficacy and reduced side effects compared to existing treatments .
- Inflammatory Disorders : Compounds derived from this class have been investigated in animal models for their ability to reduce inflammation-induced pain and swelling, showing promise as novel anti-inflammatory agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
